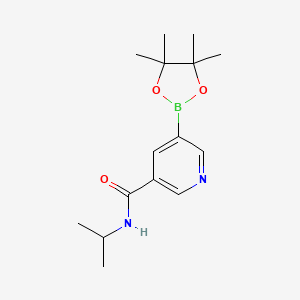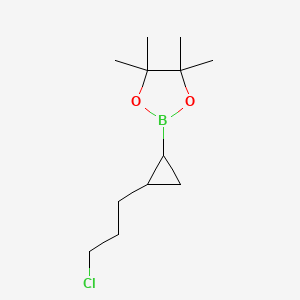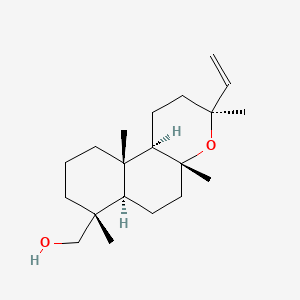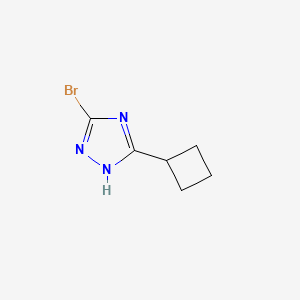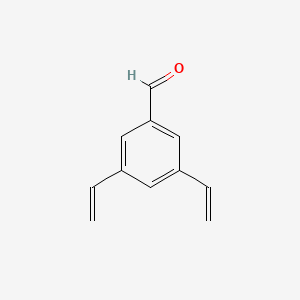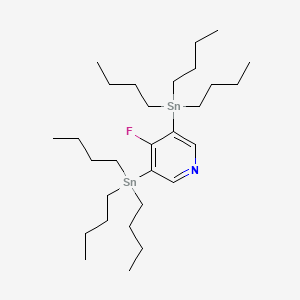
4-Fluoro-3,5-bis(tributylstannyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3,5-bis(tributylstannyl)pyridine is an organotin compound with the molecular formula C29H56FNSn2 and a molecular weight of 675.18 g/mol . It is a fluorinated pyridine derivative that contains two tributylstannyl groups at the 3 and 5 positions of the pyridine ring. This compound is used as a building block in organic synthesis, particularly in the field of medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3,5-bis(tributylstannyl)pyridine typically involves the stannylation of 4-fluoropyridine. One common method is the reaction of 4-fluoropyridine with tributyltin chloride in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3,5-bis(tributylstannyl)pyridine undergoes various types of reactions, including:
Substitution Reactions: The tributylstannyl groups can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation Reactions: The compound can be oxidized to form the corresponding pyridine oxide.
Reduction Reactions: The fluorine atom can be reduced to form the corresponding hydrogenated pyridine.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through cross-coupling reactions.
Pyridine Oxides: Formed through oxidation reactions.
Hydrogenated Pyridines: Formed through reduction reactions.
Applications De Recherche Scientifique
4-Fluoro-3,5-bis(tributylstannyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Utilized in the development of bioactive compounds and pharmaceuticals.
Medicine: Employed in the synthesis of potential drug candidates.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3,5-bis(tributylstannyl)pyridine involves its role as a precursor in various chemical reactionsThe fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparaison Avec Des Composés Similaires
4-Fluoro-3,5-bis(tributylstannyl)pyridine can be compared with other similar compounds, such as:
- 3-Fluoro-2-(tributylstannyl)pyridine
- 6-Fluoro-2-(tributylstannyl)pyridine
- 3-Fluoro-5-(tributylstannyl)pyridine
- 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine
- 2-Chloro-3-fluoro-5-(tributylstannyl)pyridine
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of fluorine and tributylstannyl groups in this compound makes it particularly useful for specific synthetic applications .
Propriétés
IUPAC Name |
tributyl-(4-fluoro-5-tributylstannylpyridin-3-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN.6C4H9.2Sn/c6-5-1-3-7-4-2-5;6*1-3-4-2;;/h3-4H;6*1,3-4H2,2H3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULNDTVEVKSTDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1F)[Sn](CCCC)(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56FNSn2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656786 |
Source


|
| Record name | 4-Fluoro-3,5-bis(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-75-5 |
Source


|
| Record name | 4-Fluoro-3,5-bis(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene](/img/structure/B598075.png)
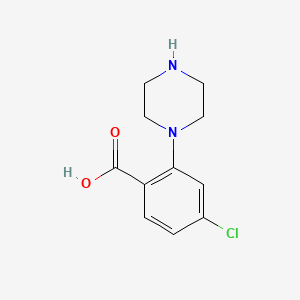
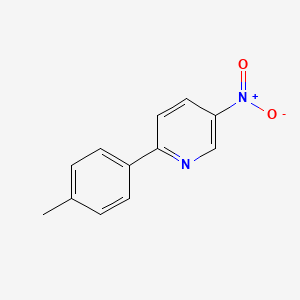
![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)
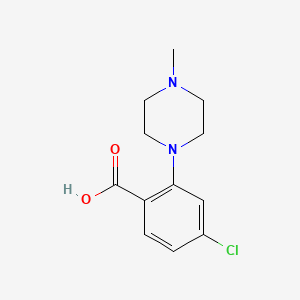
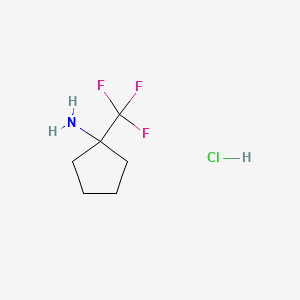
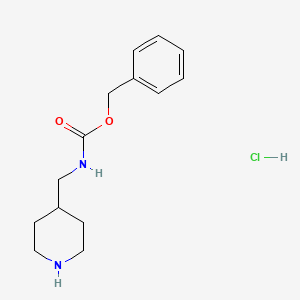
![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)

